Bis(4-bromophenyl)phosphine Oxide

Catalysis Cross-coupling Aryl Halide Reactivity

Bis(4-bromophenyl)phosphine Oxide (CAS 15754-53-7) is a secondary phosphine oxide (SPO) distinguished by two 4-bromophenyl substituents and a reactive P(O)-H bond. Unlike tertiary phosphine oxides, this SPO structure can tautomerize to the phosphinous acid form, enabling coordination chemistry and further functionalization.

Molecular Formula C12H8Br2OP+
Molecular Weight 358.97 g/mol
Cat. No. B12295912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-bromophenyl)phosphine Oxide
Molecular FormulaC12H8Br2OP+
Molecular Weight358.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[P+](=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C12H8Br2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1
InChIKeyJBLNWSGQNNTQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Bis(4-bromophenyl)phosphine Oxide: A Reactive Secondary Phosphine Oxide Building Block


Bis(4-bromophenyl)phosphine Oxide (CAS 15754-53-7) is a secondary phosphine oxide (SPO) distinguished by two 4-bromophenyl substituents and a reactive P(O)-H bond . Unlike tertiary phosphine oxides, this SPO structure can tautomerize to the phosphinous acid form, enabling coordination chemistry and further functionalization. The compound is commercially available in high purity (typically ≥98% by HPLC) from specialist chemical suppliers . Its primary role in research and industry is as a versatile precursor for synthesizing functionalized phosphine ligands, particularly water-soluble variants, and as a building block in palladium-catalyzed cross-coupling reactions [1].

Why Bis(4-bromophenyl)phosphine Oxide Cannot Be Swapped for Its Chloro, Fluoro, or Methyl Analogs


In-class substitution of Bis(4-bromophenyl)phosphine Oxide is not straightforward due to the divergent reactivity and physical properties dictated by the para-substituent. The C-Br bond's lower bond dissociation energy compared to C-Cl and C-F makes it uniquely reactive in oxidative addition steps of catalytic cross-coupling, while the electron-withdrawing nature of bromine (Hammett σp = +0.23) tunes the electronic properties of the phosphorus center differently than chlorine (σp = +0.19) or fluorine (σp = +0.06) [1]. Furthermore, the heavy atom effect of bromine can influence intermolecular interactions, leading to a substantially higher melting point (140-142 °C) than its chloro analog (122-125 °C), which directly impacts purification and formulation processes [2]. These are not merely interchangeable 'halogenated' variants; each substituent creates a distinct chemical entity with specific procurement and application criteria.

Head-to-Head Quantitative Evidence for Bis(4-bromophenyl)phosphine Oxide Differentiation


Superior Reactivity in Cross-Coupling: C-Br vs. C-Cl Bond Dissociation Energy

The aryl-bromine bond in Bis(4-bromophenyl)phosphine Oxide is significantly more reactive in palladium-catalyzed oxidative addition than the aryl-chlorine bond in its direct analog. The carbon-bromine bond dissociation energy (BDE) is approximately 80 kcal/mol, compared to roughly 95 kcal/mol for the carbon-chlorine bond, enabling cross-coupling with less forcing conditions [1]. This makes the bromo-derivative the preferred substrate for Suzuki, Heck, and other coupling reactions where functionalization is desired, as aryl chlorides are known to display sluggish or no reactivity under standard conditions [2].

Catalysis Cross-coupling Aryl Halide Reactivity

Physical Property Differentiation: Melting Point Elevation vs. Chloro Analog

The melting point of Bis(4-bromophenyl)phosphine Oxide is reported to be 140-142 °C [1], which is significantly higher than that of the directly comparable bis(4-chlorophenyl)phosphine oxide, which melts at 122-125 °C [2]. This 18-20 °C difference is attributed to stronger intermolecular halogen bonding and increased molecular weight.

Solid-state properties Purification Formulation

Lipophilicity Tuning: LogP Comparison with Fluoro and Methyl Analogs

The calculated partition coefficient (LogP) for Bis(4-bromophenyl)phosphine Oxide is 3.72 [1]. This value is substantially higher than the predicted LogP for the directly analogous bis(4-fluorophenyl)phosphine oxide (~2.6) and significantly higher than the bis(4-methylphenyl) analog (~3.1), based on the known π-values for aromatic substituents (Br: 0.86, Me: 0.56, F: 0.14) [2]. The increased lipophilicity directly influences solubility profiles and biological partitioning.

ADME Partitioning Medicinal Chemistry

Aqueous Solubility Differentiator for Water-Soluble Ligand Precursor Synthesis

Bis(4-bromophenyl)phosphine Oxide is the empirically validated precursor for creating water-soluble phosphine ligands. A published, targeted synthesis demonstrates that this specific compound can be converted into three distinct water-soluble phosphine precursors in high yield, an application not reported for the chloro or fluoro analogs [1]. The bromine substituents serve as synthetic handles that are tolerant to the sulfonation conditions required to impart water solubility.

Aqueous catalysis Ligand design Sulfonation

Electronic Tuning: Hammett Substituent Constant for Catalytic Optimization

The electron-withdrawing effect of the para-bromo substituent (Hammett σp = +0.23) is stronger than that of chlorine (σp = +0.19) and significantly stronger than fluorine (σp = +0.06) or a methyl group (σp = -0.17) [1]. This directly influences the electron density at the phosphorus center, modulating the donor/acceptor properties of the phosphine oxide ligand or its downstream products. Substituting chlorine/bromine cannot be assumed equivalent for electronic fine-tuning.

Organometallic chemistry Electronic effects Catalyst design

Purity and Storage: Commercial Specification Advantage

Commercial supply of Bis(4-bromophenyl)phosphine Oxide is available with high purity certification, including ≥95% by HPLC from Atomfair and 98% from Fluorochem, with explicit application testing for cross-coupling reactivity . The product is specified to be supplied in amber glass vials under an inert atmosphere to prevent oxidation, a level of specification detail that is often absent for more niche analogs like the fluoro or methyl derivatives, which are often sold at lower purities or without application-specific quality control .

Reproducibility Procurement Stability

Targeted Application Scenarios for Bis(4-bromophenyl)phosphine Oxide Based on Verified Differentiation


Synthesis of Functionalized Phosphine Ligands via Divergent Cross-Coupling

A research group developing a library of novel phosphine ligands will select Bis(4-bromophenyl)phosphine Oxide as the core scaffold. The lower C-Br bond dissociation energy (~80 kcal/mol) allows for efficient, sequential Suzuki or Heck coupling to install diverse aryl or vinyl functionalities, a pathway that would be significantly less viable or require aggressive optimization with the chloro-analog [1]. The dual bromine handles enable the creation of C2-symmetric or differentially substituted ligands from a single, commercially available precursor.

Development of Water-Soluble Catalysts for Green Chemistry

An industrial catalysis lab aiming to develop aqueous-phase hydrogenation or cross-coupling catalysts will choose this compound. Its demonstrated efficacy in generating water-soluble phosphine precursors, as detailed by Zhang et al., provides a validated synthetic blueprint [2]. The high LogP (3.72) of the starting material contrasts sharply with the hydrophilicity of its sulfonated derivatives, facilitating phase separation and purification during synthesis.

Medicinal Chemistry Lead Optimization Requiring High LogP Fragments

In a drug discovery program where the phosphine oxide is used as a metabolic stable isostere for a carbonyl or sulfone, the medicinal chemist will procure this compound for its high LogP (3.72). This property is critical for optimizing the compound's logD and CNS penetration profile. The bromo-derivative is chosen over the fluoro (LogP ~2.6) or methyl (~3.1) analogs because it can occupy a more lipophilic chemical space, which may be essential for engaging a specific hydrophobic protein pocket [1].

Electronic Tuning of OLED Materials

A materials science team tuning the emission properties of phosphorescent OLEDs (PhOLEDs) will select this phosphine oxide as a host or ancillary ligand building block. The strong electron-withdrawing character of the bromophenyl groups (σp = +0.23) lowers the HOMO/LUMO levels of a metal complex more effectively than fluoro-phenyl analogs, enabling precise control over charge transport and exciton confinement, which is a parameter directly measurable by cyclic voltammetry [3].

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